Acetanilide, 4'-divinylsulfamoyl-
CAS No.: 91567-72-5
Cat. No.: VC18463761
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91567-72-5 |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15) |
| Standard InChI Key | MVBIQOGEPGBVFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C |
Introduction
Structural Analysis and Molecular Characterization
Molecular Architecture
The compound features a central acetanilide backbone () modified at the para position by a divinylsulfamoyl group (). Key structural attributes include:
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Predicted Collision Cross-Section (CCS): Ranges from 160.1 Ų () to 168.8 Ų () based on mass spectrometry adducts .
Table 1: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 267.07978 | 160.1 |
| [M+Na]+ | 289.06172 | 168.8 |
| [M+NH4]+ | 284.10632 | 165.8 |
| [M-H]- | 265.06522 | 160.6 |
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous acetanilide derivatives highlight:
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IR Signatures: Strong absorption bands at 1650–1700 cm⁻¹ () and 1150–1250 cm⁻¹ () .
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1H NMR Peaks: Expected resonances at δ 2.1 ppm (acetamide methyl), δ 7.3–7.6 ppm (aromatic protons), and δ 5.2–5.8 ppm (vinyl protons) .
Synthesis and Optimization Strategies
Patent-Based Synthesis (CN107652198B)
A high-yield (98.3%) method involves refluxing aniline with a glacial acetic acid/N,N-dimethylacetamide mixture, dicyclohexylcarbodiimide (DCC), and ammonium chloride :
Procedure:
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Combine 0.3 mol aniline, 0.3 mol ammonium chloride, 0.2 mol glacial acetic acid, 0.4 mol N,N-dimethylacetamide, and 0.24 mol DCC.
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Reflux at 120°C for 3 hours under mechanical stirring.
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Cool to room temperature, add ice water, and isolate via suction filtration .
Mechanistic Insights:
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Synergistic Acetylation: Glacial acetic acid provides selectivity, while N,N-dimethylacetamide enhances reactivity .
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Dehydration Role: DCC absorbs water, shifting equilibrium toward product formation .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 110–120°C |
| Molar Ratio (Aniline:Acetylating Agent) | 1:1.5–2 |
| Catalyst | Ammonium Chloride |
Alternative Synthetic Routes
Physicochemical and Stability Profiles
Solubility and Partitioning
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LogP: Estimated at 1.8–2.2 (moderate lipophilicity) using fragment-based methods.
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition onset temperatures of 180–200°C, suggesting similar stability for this compound .
Research Gaps and Future Directions
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Pharmacological Screening: No in vitro or in vivo bioactivity data exist for this specific compound.
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Crystallography: Single-crystal studies are needed to confirm conformation and intermolecular interactions.
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Process Optimization: Scalability of the patented synthesis remains untested in industrial settings .
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